molecular formula C3H5BrClN3 B15070119 5-Bromo-1H-pyrazol-3-amine hydrochloride

5-Bromo-1H-pyrazol-3-amine hydrochloride

Cat. No.: B15070119
M. Wt: 198.45 g/mol
InChI Key: UZOWWCHAXREFGI-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazol-3-amine hydrochloride is a significant heterocyclic compound that plays a crucial role in various fields, including medicinal chemistry and organic synthesis. This compound is known for its structural versatility and is often used as a precursor in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazol-3-amine hydrochloride typically involves the bromination of 1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit ATP-sensitive potassium channels in cardiac muscle, which is relevant for treating cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazol-5-amine
  • 5-Bromo-1H-pyrazol-4-amine
  • 3,5-Dibromo-1H-pyrazol-4-amine

Uniqueness

5-Bromo-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C3H5BrClN3

Molecular Weight

198.45 g/mol

IUPAC Name

5-bromo-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C3H4BrN3.ClH/c4-2-1-3(5)7-6-2;/h1H,(H3,5,6,7);1H

InChI Key

UZOWWCHAXREFGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)Br.Cl

Origin of Product

United States

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